3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This could involve the cyclization of a hydrazine derivative with a suitable diketone.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the ethyl linker: This could be achieved through a nucleophilic substitution reaction.
Formation of the benzamide moiety: This step might involve the reaction of the intermediate with 3,4-dimethylbenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- 3,4-dimethyl-N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide might be unique in its specific substitution pattern, which could confer distinct physical, chemical, or biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-9-18(14-16(15)2)21(26)22-12-13-24-20(25)11-10-19(23-24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXURYOZZCFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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